

Isoconazole Nitrate: A Comprehensive Technical Guide to its Solubility in Organic Solvents

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Compound of Interest

Compound Name: *Isoconazole*

Cat. No.: *B1215869*

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This in-depth technical guide provides a comprehensive overview of the solubility of **isoconazole** nitrate, a broad-spectrum antimycotic agent, in various organic solvents. Understanding the solubility profile of this active pharmaceutical ingredient (API) is critical for the development of effective and stable pharmaceutical formulations, from topical creams to potential systemic delivery systems. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Data: Solubility Profile of Isoconazole Nitrate

The solubility of **isoconazole** nitrate varies significantly across different classes of organic solvents, a reflection of its molecular structure which includes both lipophilic chlorinated aromatic rings and a hydrophilic nitrate group. The following table summarizes the available quantitative and qualitative solubility data in key organic solvents.

Solvent	Solvent Type	Solubility	Temperature
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	~10 mg/mL[1], 60 mg/mL[2], up to 100 mg/mL[3]	Not Specified
Dimethylformamide (DMF)	Polar Aprotic	~10 mg/mL[1]	Not Specified
Methanol	Polar Protic	Soluble[4]	Not Specified
Ethanol (96%)	Polar Protic	Slightly Soluble[4], 4 mg/mL[2]	Not Specified
Water	Polar Protic	Very slightly soluble, ~0.51 mg/mL[3]	25°C[3]

Experimental Protocols for Solubility Determination

The determination of **isoconazole** nitrate solubility is typically performed using the shake-flask method, which is considered the gold standard for establishing equilibrium solubility. This is followed by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the dissolved API.

Equilibrium Solubility Determination: Shake-Flask Method

This method measures the thermodynamic equilibrium solubility of a compound in a given solvent.

Materials:

- **Isoconazole** Nitrate powder
- Selected organic solvent of high purity
- Glass vials with screw caps
- Orbital shaker or magnetic stirrer with temperature control

- Syringe filters (e.g., 0.22 µm PTFE)
- Analytical balance

Procedure:

- Preparation: Add an excess amount of **isoconazole** nitrate powder to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.
- Solvent Addition: Add a known volume of the organic solvent to the vial.
- Equilibration: Tightly cap the vial and place it in an orbital shaker or on a magnetic stirrer. The system should be agitated at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed at the end of the equilibration period.
- Sample Collection and Filtration: Once equilibrium is achieved, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved particles.
- Dilution: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

Quantification: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of the dissolved **isoconazole** nitrate in the filtered sample.

Instrumentation and Conditions:

- HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable.

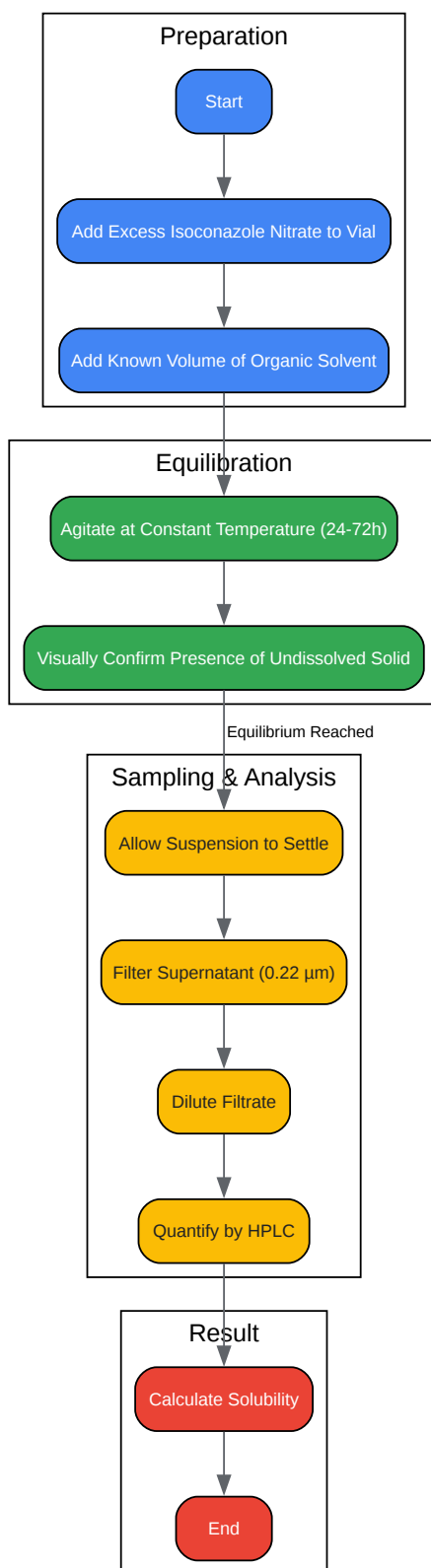
- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is commonly used.[5]
- Mobile Phase: A mixture of methanol and a buffer, such as 0.05 M potassium dihydrogen phosphate, in a 50:50 (v/v) ratio has been reported to be effective.[5]
- Flow Rate: A typical flow rate is 0.5 mL/min.[5]
- Column Temperature: Maintain the column at a constant temperature, for example, 40°C.[5]
- Detection: UV detection at a wavelength of 210 nm is appropriate for **isoconazole** nitrate.[5]

Procedure:

- Calibration Curve: Prepare a series of standard solutions of **isoconazole** nitrate of known concentrations in the mobile phase. Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
- Sample Analysis: Inject the diluted filtrate sample into the HPLC system.
- Quantification: Determine the concentration of **isoconazole** nitrate in the diluted sample by comparing its peak area to the calibration curve.
- Solubility Calculation: Calculate the original solubility in the organic solvent by taking into account the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of **isoconazole** nitrate.



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Caption: Workflow for determining **isoconazole** nitrate solubility.

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